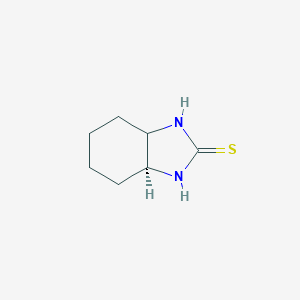
(S,S)-Octahydro-benzoimidazole-2-thione
説明
(S,S)-Octahydro-benzoimidazole-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S,S)-Octahydro-benzoimidazole-2-thione is a heterocyclic compound characterized by a saturated benzimidazole ring fused with a thione functional group. Its unique structure contributes to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : CHNS
- Molecular Weight : 156.25 g/mol
- IUPAC Name : (3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
The thione group () plays a significant role in the compound's reactivity and biological interactions. The compound can exist in tautomeric forms, primarily as a thione under normal conditions, which is crucial for its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thione functionality allows the compound to interact with biological targets through enzyme inhibition or receptor binding. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against various fungal strains | |
| Cytoprotective | Protects against oxidative hemolysis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can bind to metal ions and form stable complexes that inhibit enzyme activity.
- Receptor Binding : Interaction with specific receptors alters cellular responses, contributing to its therapeutic effects.
- Oxidative Stress Reduction : The compound has shown potential as an antioxidant, protecting cells from oxidative damage .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Using appropriate precursors such as o-phenylenediamine and isothiocyanates.
- Reduction and Substitution : The thione group can be reduced to a thiol or substituted with other nucleophiles to modify biological activity .
Table 2: Synthesis Routes
| Method | Description |
|---|---|
| Cyclization | Reaction of o-phenylenediamine with isothiocyanates |
| Reduction | Conversion of thione to thiol using reducing agents |
| Nucleophilic Substitution | Replacement of thione with other nucleophiles |
Case Studies
Several studies have investigated the biological properties of this compound and its derivatives:
- A study demonstrated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.
- Another investigation focused on the antioxidant properties of this compound, showing significant cytoprotective effects in vitro against oxidative stress-induced damage .
科学的研究の応用
Antiviral Activity
Recent studies have highlighted the antiviral potential of (S,S)-octahydro-benzoimidazole-2-thione derivatives. Research indicates that compounds based on this structure exhibit significant antiviral activity against several RNA viruses, including influenza A and coronaviruses. For instance, compounds derived from benzimidazole scaffolds have shown promising results in inhibiting viral replication and cytotoxicity in mammalian cell lines .
Key Findings:
- Influenza A Virus: Certain derivatives demonstrated dual inhibition capabilities against influenza A virus and human coronaviruses.
- Respiratory Syncytial Virus (RSV): Specific thiosemicarbazone derivatives exhibited high potency against RSV, comparable to established antiviral drugs like ribavirin .
Antitumor Activity
Beyond antiviral applications, this compound has been investigated for its antitumor properties. Compounds derived from this structure have shown efficacy against various cancer cell lines, including prostate and triple-negative breast cancer. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for tumor growth and survival .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-ZBHICJROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2[C@H](C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590056 | |
| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185546-54-7 | |
| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













